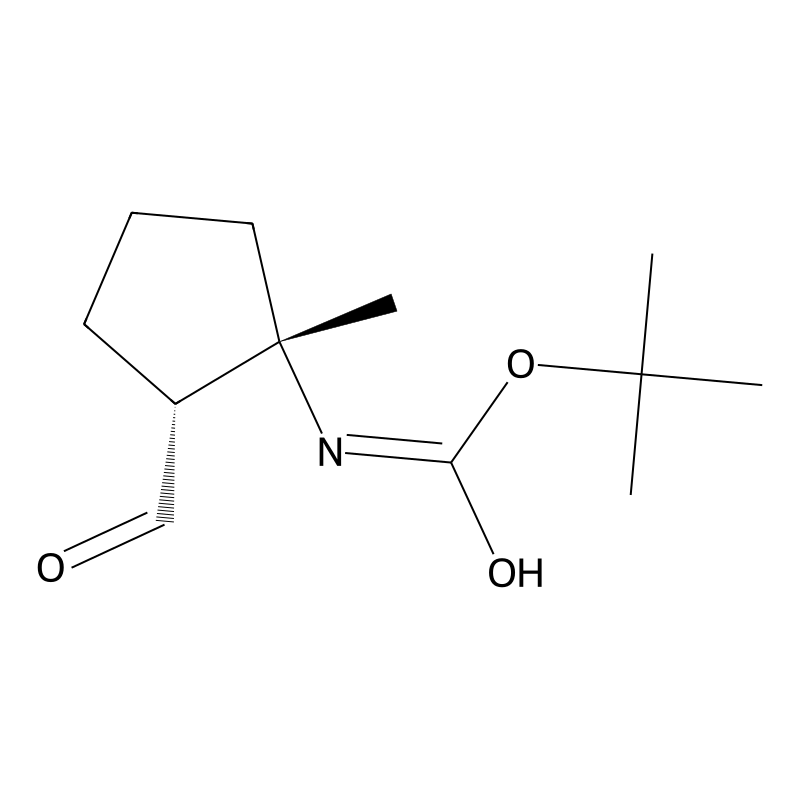

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Applications:

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, also known as tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate, is a versatile building block used in organic synthesis for the preparation of various complex molecules. Its specific applications in scientific research primarily focus on:

- Synthesis of bioactive compounds: This compound serves as a precursor for the synthesis of diverse biologically active molecules, including pharmaceuticals and natural products. For instance, it has been employed in the synthesis of potent inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease [].

Advantages and Limitations:

The key advantages of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde in research include:

- Chirality: The presence of two chiral centers in the molecule allows for the preparation of both enantiomers ((+)- and (-)-) of the desired target molecule, which is crucial for studying the biological activity and drug development processes [].

- Functional group versatility: The combination of an amine group, a methyl group, and an aldehyde group provides various functionalities for further chemical modifications, enabling the creation of diverse complex structures [].

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of approximately 227.3 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during

- Nucleophilic Addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: This compound can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Deprotection: The Boc group can be removed under acidic conditions, yielding the free amine, which can participate in further reactions such as coupling or acylation .

Several methods have been reported for synthesizing N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclopentane structure.

- Boc Protection: The amine group can be protected using Boc anhydride in the presence of a base, ensuring that it is stable during subsequent reactions.

- Formylation: The introduction of the aldehyde functional group can be achieved through formylation reactions, such as using formic acid or other formylating agents .

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Organic Synthesis: Utilized in the preparation of complex organic molecules due to its reactive functional groups.

- Research: Employed in studies exploring new synthetic methodologies and biological interactions .

Several compounds share structural similarities with N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde. These include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Cis 2-Amino-2-methyl-cyclopentanecarboxylic acid | Lacks Boc protection; used in peptide synthesis | |

| N-Boc-cis 2-Amino-3-methylcyclobutanecarbaldehyde | Similar Boc protection; different ring structure | |

| N-Boc-trans 2-Amino-2-methylcyclopentanecarbaldehyde | Trans isomer; different stereochemistry |

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to its specific cis configuration and the presence of both an amino and an aldehyde functional group within a cyclopentane framework, which may influence its reactivity and potential applications compared to other similar compounds .

The synthesis of N-Boc-(±)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde (CAS: 1335031-56-5) emerged from advances in stereoselective organic chemistry during the early 21st century. Its development paralleled the growing demand for chiral aldehydes in peptide and foldamer research. Early methodologies relied on multi-step sequences involving asymmetric Michael additions or enzymatic resolutions, but the advent of one-pot reduction strategies using CDI/DIBAL-H (1,1′-carbonyldiimidazole/diisobutylaluminum hydride) streamlined production. This compound’s discovery filled a critical niche in accessing constrained γ-amino acid derivatives, enabling precise control over molecular conformations in synthetic scaffolds.

Significance in Organic Chemistry and Chemical Research

This aldehyde’s cis-1,2-disubstituted cyclopentane backbone introduces unique stereoelectronic properties, making it invaluable for:

- Designing helical foldamers with predictable secondary structures.

- Serving as a precursor for γ/α-hybrid peptides resistant to enzymatic degradation.

- Facilitating asymmetric catalysis through chiral auxiliary applications.

Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing deprotection under mild acidic conditions.

Research Objectives and Applications Overview

Primary research objectives focus on: